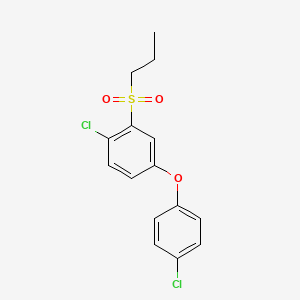
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is a chemical compound with a complex structure that includes a butanamide backbone, a hydroxy group, and a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- typically involves multi-step organic synthesis techniques. One common method includes the reaction of 3-methylphenylamine with butanoyl chloride to form an intermediate, which is then oxidized to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- may involve large-scale batch reactors where the reactants are combined under specific conditions to maximize yield. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Butanamide, N-hydroxy-N-(4-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(2-methylphenyl)-3-oxo-
- Butanamide, N-hydroxy-N-(3-chlorophenyl)-3-oxo-
Uniqueness
Butanamide, N-hydroxy-N-(3-methylphenyl)-3-oxo- is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different interactions with molecular targets compared to its analogs.
Properties
CAS No. |
61563-95-9 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
N-hydroxy-N-(3-methylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H13NO3/c1-8-4-3-5-10(6-8)12(15)11(14)7-9(2)13/h3-6,15H,7H2,1-2H3 |
InChI Key |
SWSHPQRSEBPCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C(=O)CC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


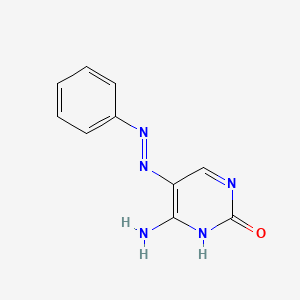
![6-[2-(Diethylamino)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14585569.png)

![Trimethyl({[3-(trifluoromethyl)phenyl]selanyl}methyl)silane](/img/structure/B14585584.png)

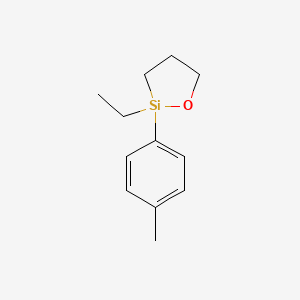



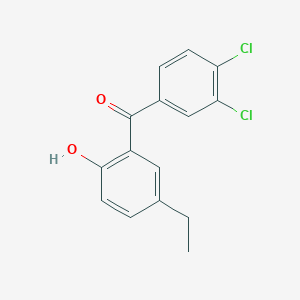
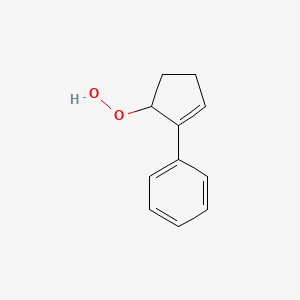
![Furo[2,3-b]pyridinium, 7-ethyl-6-methyl-](/img/structure/B14585625.png)
